REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([CH3:6])(=[O:5])=[O:4].[CH2:7]1[O:10][CH:8]1[CH3:9]>C(O)(C)(C)C>[CH3:1][N:2]([CH2:7][CH:8]([OH:10])[CH3:9])[S:3]([CH3:6])(=[O:5])=[O:4]
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with stopper, stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 50°-60° C. for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotoevaporator
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
point (140°-142° C./1.5 mm Hg)
|
Name
|
|
Type
|
|
Smiles
|
CN(S(=O)(=O)C)CC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |